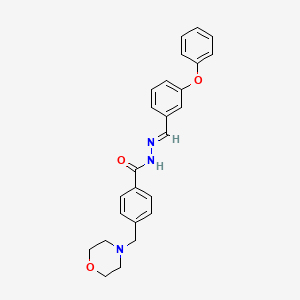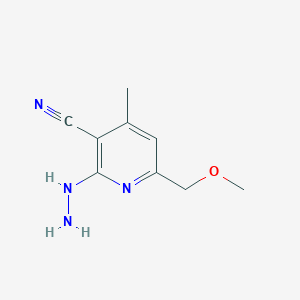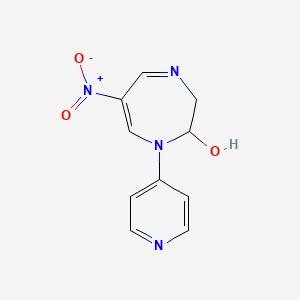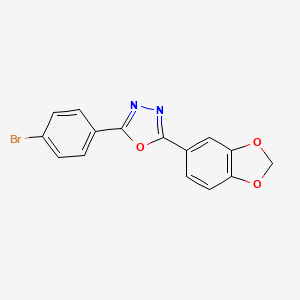
4-(4-morpholinylmethyl)-N'-(3-phenoxybenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related benzohydrazide compounds typically involves condensation reactions between appropriate carbonyl compounds and hydrazides. For example, novel 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides were synthesized using a specific synthetic route, demonstrating significant activity against Mycobacterium tuberculosis, indicating the importance of the morpholine ring and Schiff base formation in their biological activity (Raparti et al., 2009).
Molecular Structure Analysis
The molecular structure of benzohydrazide compounds is often characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry. For instance, two hydrazone compounds were characterized by these methods, revealing their stable crystal structures and significant hydrogen bonding (Lei et al., 2011). This suggests that similar methods could be applied to analyze the molecular structure of 4-(4-morpholinylmethyl)-N'-(3-phenoxybenzylidene)benzohydrazide.
Chemical Reactions and Properties
Benzohydrazide compounds can undergo various chemical reactions, including condensation to form Schiff bases and interactions with metals to form complexes. These reactions often contribute to their biological activity and potential applications in catalysis and material science.
Physical Properties Analysis
The physical properties of benzohydrazide compounds, such as solubility, melting point, and crystalline structure, can be determined through various analytical techniques. For example, the crystal structures of specific hydrazones were determined using X-ray crystallography, highlighting their potential for detailed physical analysis (Arunagiri et al., 2018).
科学的研究の応用
Complexation and Supramolecular Networks
The research by Chen et al. (2009) focuses on the complexation properties of related morpholine and benzohydrazide derivatives with metals such as nickel and zinc. These complexes exhibit interesting coordination geometries and have been studied for their ability to form supramolecular networks through hydrogen bonding. These properties could be significant for designing new materials with specific functionalities, including catalytic or sensor applications (Chen, Wu, Liang, Zhan, & Liu, 2009).
Antimycobacterial Activity
Raparti et al. (2009) synthesized a series of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides, evaluated them for antimycobacterial activity, and conducted QSAR investigations. Their findings suggest that these compounds exhibit significant activity against Mycobacterium tuberculosis, highlighting the potential of morpholine and benzohydrazide derivatives in developing new antimycobacterial agents. This research underscores the importance of the morpholine ring and Schiff base formation in enhancing antimicrobial activity (Raparti, Chitre, Bothara, Kumar, Dangre, Khachane, Gore, & Deshmane, 2009).
Antioxidant Properties
The antioxidant properties of bromophenols, which are structurally related to the compound , have been studied by Olsen et al. (2013). These compounds, derived from marine algae, show significant free radical scavenging activity, suggesting that bromophenol derivatives could be promising natural antioxidants. This finding indicates the potential utility of similar structures in preventing oxidative stress and related diseases (Olsen, Hansen, Isaksson, & Andersen, 2013).
Schiff Base Compounds' Biological Activities
Sirajuddin et al. (2013) synthesized Schiff base compounds, including N'-substituted benzohydrazide derivatives, and evaluated their biological activities, including antibacterial, antifungal, antioxidant, and DNA binding properties. These compounds exhibited remarkable activities in each research area, demonstrating the versatility of Schiff base compounds in pharmaceutical applications (Sirajuddin, Uddin, Ali, & Tahir, 2013).
特性
IUPAC Name |
4-(morpholin-4-ylmethyl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c29-25(22-11-9-20(10-12-22)19-28-13-15-30-16-14-28)27-26-18-21-5-4-8-24(17-21)31-23-6-2-1-3-7-23/h1-12,17-18H,13-16,19H2,(H,27,29)/b26-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYMIWFZWPICLDV-NLRVBDNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1CC2=CC=C(C=C2)C(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(morpholin-4-ylmethyl)-N'-[(E)-(3-phenoxyphenyl)methylidene]benzohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dimethylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5571344.png)
![1-[3-(1H-pyrazol-1-ylmethyl)benzoyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5571348.png)
![3-methyl-4-{5-[(4H-1,2,4-triazol-4-ylimino)methyl]-2-furyl}benzoic acid](/img/structure/B5571351.png)
![N-[(2-tert-butylphenoxy)acetyl]-beta-alanine](/img/structure/B5571361.png)

![5-bromo-N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-furamide](/img/structure/B5571373.png)


![7-isopropyl-N-[1-(3-isoxazolyl)ethyl]-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5571394.png)
![1-[(2S)-2-amino-2-phenylacetyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5571399.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(1-piperidinyl)acetamide](/img/structure/B5571410.png)
![2-amino-N-1,9-dioxaspiro[5.5]undec-4-yl-4-phenylpyrimidine-5-carboxamide](/img/structure/B5571412.png)
![8-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)carbonyl]-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571420.png)
![3-methyl-1-[2-(2-naphthyloxy)propanoyl]piperidine](/img/structure/B5571432.png)